molecular formula C15H21BO4 B1418637 4,4,5,5-Tetramethyl-2-[4-(oxiran-2-ylmethoxy)phenyl]-1,3,2-dioxaborolane CAS No. 664991-83-7

4,4,5,5-Tetramethyl-2-[4-(oxiran-2-ylmethoxy)phenyl]-1,3,2-dioxaborolane

Cat. No. B1418637
M. Wt: 276.14 g/mol
InChI Key: SMSGMQUMNANAOD-UHFFFAOYSA-N
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Description

“4,4,5,5-Tetramethyl-2-[4-(oxiran-2-ylmethoxy)phenyl]-1,3,2-dioxaborolane” is a chemical compound with the CAS Number: 664991-83-7 . It has a molecular weight of 276.14 . The compound is solid in physical form .


Molecular Structure Analysis

The molecular structure of this compound is based on structures generated from information available in ECHA’s databases . The InChI Code for this compound is 1S/C15H21BO4/c1-14(2)15(3,4)20-16(19-14)11-5-7-12(8-6-11)17-9-13-10-18-13/h5-8,13H,9-10H2,1-4H3 .


Physical And Chemical Properties Analysis

This compound is solid in physical form . It should be stored in a sealed, dry environment, preferably in a freezer under -20C .

Scientific Research Applications

Synthesis of Phenylboronic Acid Derivatives

The compound 4,4,5,5-tetramethyl-2-[4-(oxiran-2-ylmethoxy)phenyl]-1,3,2-dioxaborolane has been involved in the synthesis of various phenylboronic acid derivatives. For instance, derivatives like 2-mercapto- and 2-piperazino-(methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes have been synthesized, showcasing inhibitory activity against serine proteases like thrombin. Notably, these compounds demonstrated no S–B coordination and only weak N–B coordination in both solid state and solution (Spencer et al., 2002).

Molecular Structure Characterization

The molecular structure of 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane has been characterized using single crystal X-ray diffraction, revealing no significant intramolecular or intermolecular interaction with the Lewis acidic boron atom (Coombs et al., 2006).

Applications in Material Synthesis and Detection

H2O2 Detection in Living Cells

A 4-substituted pyrene derivative of 4,4,5,5-tetramethyl-2-(4-((pyren-4-yloxy)methyl)phenyl)-1,3,2-dioxaborolane (4-PYB) has been synthesized for the detection of H2O2 in living cells, displaying high sensitivity and selectivity. The fluorescent properties of 4-PYB offer promising applications in the development of novel pyrene-based functional materials (Nie et al., 2020).

Development of Novel Materials

Boron-containing stilbene derivatives synthesized from 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2-dioxaborolane have been used to develop new materials for LCD technology, and their potential in treating Neurodegenerative diseases is currently under study (Das et al., 2015).

Safety And Hazards

The compound is associated with several hazard statements including H302-H315-H319-H335 . Precautionary measures include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

properties

IUPAC Name

4,4,5,5-tetramethyl-2-[4-(oxiran-2-ylmethoxy)phenyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BO4/c1-14(2)15(3,4)20-16(19-14)11-5-7-12(8-6-11)17-9-13-10-18-13/h5-8,13H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSGMQUMNANAOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00657295
Record name 4,4,5,5-Tetramethyl-2-{4-[(oxiran-2-yl)methoxy]phenyl}-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5-Tetramethyl-2-[4-(oxiran-2-ylmethoxy)phenyl]-1,3,2-dioxaborolane

CAS RN

664991-83-7
Record name 4,4,5,5-Tetramethyl-2-{4-[(oxiran-2-yl)methoxy]phenyl}-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Oxiran-2-ylmethoxy)benzeneboronic acid, pinacol ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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